2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide
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Overview
Description
(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on an indene ring system, which is conjugated with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions can be employed to introduce the chloro and fluoro substituents onto the indene ring. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction. This can be done by reacting the indene derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Chloro-2,3-dihydro-1H-inden-1-ylidene)acetamide: Lacks the fluoro substituent.
(E)-2-(6-Fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide: Lacks the chloro substituent.
(E)-2-(4-Chloro-6-fluoro-1H-inden-1-ylidene)acetamide: Lacks the dihydro component.
Uniqueness
(E)-2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is unique due to the presence of both chloro and fluoro substituents on the indene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
166250-41-5 |
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Molecular Formula |
C11H9ClFNO |
Molecular Weight |
225.64 g/mol |
IUPAC Name |
2-(4-chloro-6-fluoro-2,3-dihydroinden-1-ylidene)acetamide |
InChI |
InChI=1S/C11H9ClFNO/c12-10-5-7(13)4-9-6(3-11(14)15)1-2-8(9)10/h3-5H,1-2H2,(H2,14,15) |
InChI Key |
ZZYSXQPBWFZFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1=CC(=O)N)C=C(C=C2Cl)F |
Origin of Product |
United States |
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